molecular formula C7H11NO B8455486 1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone

1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone

Cat. No. B8455486
M. Wt: 125.17 g/mol
InChI Key: KMDFGSFDTRHCSL-UHFFFAOYSA-N
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Patent
US04710508

Procedure details

A mixture of 7.66 g of 1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone oxime, 6.8 ml of triethylamine, and 3.8 ml of acetyl chloride were stirred at room temperature overnight under a nitrogen atmosphere. Isolation of the product in the conventional manner produced 8.07 g of 1-(1,2,3,6-tetrahydro-4-pyridinyl)ethanone, O-acetyloxime which was converted to the hydrochloride salt, mp 104.5°-105.5° C.
[Compound]
Name
O-acetyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone oxime
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH:6]=[C:5]([C:8](=NO)[CH3:9])[CH2:4][CH2:3]1.C(Cl)(=[O:14])C>C(N(CC)CC)C>[NH:2]1[CH2:7][CH:6]=[C:5]([C:8](=[O:14])[CH3:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
O-acetyloxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone oxime
Quantity
7.66 g
Type
reactant
Smiles
CN1CCC(=CC1)C(C)=NO
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
6.8 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature overnight under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1CCC(=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.